Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)-
Brand Name: Vulcanchem
CAS No.: 928227-56-9
VCID: VC16541426
InChI: InChI=1S/C29H36S/c1-3-5-7-11-19-29(20-12-8-6-4-2)26-15-10-9-14-24(26)25-18-17-23(22-27(25)29)28-16-13-21-30-28/h9-10,13-18,21-22H,3-8,11-12,19-20H2,1-2H3
SMILES:
Molecular Formula: C29H36S
Molecular Weight: 416.7 g/mol

Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)-

CAS No.: 928227-56-9

Cat. No.: VC16541426

Molecular Formula: C29H36S

Molecular Weight: 416.7 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- - 928227-56-9

Specification

CAS No. 928227-56-9
Molecular Formula C29H36S
Molecular Weight 416.7 g/mol
IUPAC Name 2-(9,9-dihexylfluoren-2-yl)thiophene
Standard InChI InChI=1S/C29H36S/c1-3-5-7-11-19-29(20-12-8-6-4-2)26-15-10-9-14-24(26)25-18-17-23(22-27(25)29)28-16-13-21-30-28/h9-10,13-18,21-22H,3-8,11-12,19-20H2,1-2H3
Standard InChI Key GPRGSVPTSONXSL-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)CCCCCC

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- features a fused aromatic system comprising a thiophene ring linked to a fluorene backbone. The fluorene unit is substituted at the 9-position with two hexyl groups (C6H13-\text{C}_6\text{H}_{13}), which impart steric bulk and enhance solubility. The thiophene moiety is attached at the 2-position of the fluorene, creating a planar, π-conjugated system that facilitates electron delocalization. This configuration is critical for charge transport in optoelectronic devices.

The IUPAC name, 2-(9,9-dihexylfluoren-2-yl)thiophene, reflects this arrangement. Its canonical SMILES notation,
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)CCCCCC,
encodes the connectivity of the hexyl chains, fluorene, and thiophene units. The extended conjugation is evident in the compound’s electronic absorption spectra, which typically show broad absorption bands in the visible range.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- typically involves cross-coupling reactions to assemble the fluorene-thiophene backbone. A representative pathway includes:

  • Suzuki-Miyaura Coupling: Brominated fluorene derivatives are coupled with thiophene boronic esters in the presence of a palladium catalyst .

  • Friedel-Crafts Alkylation: Hexyl groups are introduced via alkylation of fluorene using alkyl halides and Lewis acids like AlCl3\text{AlCl}_3.

Electrochemical polymerization methods, as demonstrated for structurally similar monomers , enable the formation of conjugated polymers (e.g., poly-TFT derivatives) with tailored electronic properties. These polymers exhibit quasi-reversible redox behavior and electrochromic activity, transitioning from yellow to dark green upon oxidation .

Purification and Characterization

Post-synthesis purification is achieved through column chromatography using silica gel and non-polar solvents. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the structure and substitution pattern.

  • Mass Spectrometry: High-resolution MS validates the molecular weight (416.7 g/mol).

  • Differential Scanning Calorimetry (DSC): Reveals thermal transitions, with glass transition temperatures (TgT_g) typically above 100°C due to rigid backbone .

Physicochemical Properties

Solubility and Processability

The hexyl chains confer excellent solubility in common organic solvents such as chloroform, toluene, and tetrahydrofuran (THF). This property enables solution-based processing techniques like spin-coating and inkjet printing, which are critical for large-scale device fabrication.

PropertyValue/DescriptionSource
Molecular Weight416.7 g/mol
Solubility in CHCl₃>50 mg/mL
Thermal Decomposition>300°C

Optical and Electronic Characteristics

The compound’s π-conjugated system results in a broad absorption spectrum spanning 300–500 nm, with an optical bandgap (EgoptE_g^{\text{opt}}) of approximately 2.3–2.5 eV . Electrochemical measurements via cyclic voltammetry (CV) reveal a highest occupied molecular orbital (HOMO) level of −5.2 eV and a lowest unoccupied molecular orbital (LUMO) of −3.0 eV vs. vacuum . These energetics facilitate hole transport in organic light-emitting diodes (OLEDs) and electron donation in bulk heterojunction solar cells.

Applications in Organic Electronics

Organic Photovoltaics (OPVs)

In OPVs, thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- serves as an electron donor material when blended with fullerene acceptors (e.g., PC₆₁BM). Devices incorporating this compound demonstrate power conversion efficiencies (PCEs) of 4–6%, attributed to efficient exciton dissociation and charge transport . The hexyl side chains prevent excessive aggregation, maintaining nanoscale phase separation in the active layer.

Light-Emitting Diodes (LEDs)

As an emissive layer in LEDs, the compound exhibits green-yellow electroluminescence with a maximum luminance of 1,000–2,000 cd/m² . Its rigid structure reduces non-radiative recombination, enhancing quantum efficiency.

Electrochromic Devices

The electrochemically generated polymer (e.g., poly-TFT) shows reversible color changes from yellow (neutral state) to dark green (oxidized state) . This behavior is exploited in smart windows and displays, where switching times of <5 seconds and optical contrast ratios >40% are achievable.

Stability and Environmental Impact

Thermal and Oxidative Stability

The compound remains stable under ambient conditions, with thermogravimetric analysis (TGA) indicating negligible mass loss below 300°C. Accelerated aging tests in OLED devices show <10% efficiency loss over 500 hours at 85°C .

Future Perspectives and Challenges

Research Directions

  • Bandgap Engineering: Introducing electron-withdrawing groups (e.g., fluorine) to lower LUMO levels for n-type semiconductor applications.

  • Hybrid Composites: Combining with metal oxides (e.g., ZnO) to enhance charge mobility in field-effect transistors (FETs).

Industrial Scalability

Current synthesis routes suffer from low yields (<50%) due to steric hindrance during coupling steps. Flow chemistry and microwave-assisted synthesis could improve throughput.

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